molecular formula C19H17F2NO5S2 B2777547 4-fluoro-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-2-methylbenzenesulfonamide CAS No. 896328-09-9

4-fluoro-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-2-methylbenzenesulfonamide

Cat. No. B2777547
CAS RN: 896328-09-9
M. Wt: 441.46
InChI Key: ABTIITRJZYLDSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H17F2NO5S2 and its molecular weight is 441.46. The purity is usually 95%.
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Scientific Research Applications

Crystallography and Intermolecular Interactions Investigations into the crystal structures of closely related sulfonamides, such as N-(2-fluorobenzoyl)-arylsulfonamides, highlight the significance of intermolecular interactions and the packing patterns within these compounds. The studies provide detailed analyses of N–H···O, C–H···F chains, and C–H···π interactions, contributing to the understanding of three-dimensional networks in crystalline materials. Such research is crucial for designing materials with specific physical properties and can aid in the development of new pharmaceuticals by understanding the solid-state behavior of drug molecules (Suchetan et al., 2016).

Medicinal Chemistry and COX-2 Inhibition Sulfonamide derivatives have been evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and pain. Research into 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives demonstrated that the introduction of a fluorine atom can notably increase COX-1/COX-2 selectivity, leading to the identification of potent and selective COX-2 inhibitors. Such compounds have potential applications in treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

Photophysical Properties and Fluorescence Studies The effect of substituents on the photophysical properties of sulfonamide derivatives has been examined, revealing that these compounds exhibit fluorescence in the blue-green region. The studies of 4-(2-substitutedhydrazinyl)benzenesulfonamides derivatives show variations in fluorescence properties with changes in the aryl part, providing valuable insights for the development of fluorescent markers and probes in biological and materials sciences (Bozkurt et al., 2016).

properties

IUPAC Name

4-fluoro-N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2NO5S2/c1-13-11-15(21)6-9-18(13)29(25,26)22-12-19(17-3-2-10-27-17)28(23,24)16-7-4-14(20)5-8-16/h2-11,19,22H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTIITRJZYLDSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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